1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1h-1,2,4-triazol-5(4h)-one
Overview
Description
1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. One common method is the reaction of 5-amino-2,4-dichlorobenzene with a suitable reagent to introduce the triazole ring. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of amine groups or alcohols.
Substitution: Introduction of new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can act as a ligand, binding to metal ions or enzymes, while the dichlorophenyl group can interact with biological macromolecules. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
1-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-3-one
Uniqueness: This compound is unique due to its specific substitution pattern on the triazole ring and the presence of the dichlorophenyl group, which can influence its reactivity and biological activity.
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Properties
IUPAC Name |
2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2N4O/c1-4-16-18(10(19)17(4)9(13)14)8-3-7(15)5(11)2-6(8)12/h2-3,9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSBGAOONZXNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119267 | |
Record name | 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111992-18-8 | |
Record name | 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111992-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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